Cas no 187724-98-7 (2,4-diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate)
2,4-diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate
- 1H-Pyrrole-2,4-dicarboxylicacid, 5-amino-, 2,4-diethyl ester
- Diethyl 2-amino-3,5-pyrroledicarboxylate
- Diethyl 5-Amino-2,4-pyrroledicarboxylate
- 5-amino-1H-pyrrole-2,4-dicarboxylic acid diethyl ester
- diethyl 5-amino-1H-pyrrole-2,4-dicarboxylat
- Diethyl 5-amino -1H-pyrrole-2,4-dicarboxylate
- 1H-Pyrrole-2,4-dicarboxylic acid, 5-amino-, diethyl ester
- PubChem15840
- YEWDOWIBJZTOCM-UHFFFAOYSA-N
- 6598AJ
- TRA0003199
- SB12798
- Diethyl2-Amino-3,5-pyrroledicarboxylate
- SY003046
- 2,4-diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate
- AKOS015911659
- SCHEMBL2199077
- 187724-98-7
- DTXSID10611747
- AC-22865
- 1H-Pyrrole-2,4-dicarboxylic acid, 5-amino-, 2,4-diethyl ester
- 1H-Pyrrole-2,4-dicarboxylicacid,5-amino-,2,4-diethyl ester
- MFCD09837638
- FT-0690144
- CS-0183653
- 2-Amino-3.5-bis(ethoxycarbonyl)-1H-pyrrole
- Diethyl 2-Amino-3 pound not5-pyrroledicarboxylate
- A24842
- 2-amino-3,5-bis(ethoxycarbonyl)-1H-pyrrole
- AS-31671
-
- MDL: MFCD09837638
- Inchi: 1S/C10H14N2O4/c1-3-15-9(13)6-5-7(12-8(6)11)10(14)16-4-2/h5,12H,3-4,11H2,1-2H3
- InChI Key: YEWDOWIBJZTOCM-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=C(C(=O)OCC)NC=1N)=O
Computed Properties
- Exact Mass: 226.09500
- Monoisotopic Mass: 226.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 94.4
- XLogP3: 1.7
Experimental Properties
- Density: 1.265
- Boiling Point: 440.6℃/760mmHg
- Flash Point: 220.3℃
- Refractive Index: 1.558
- PSA: 94.41000
- LogP: 1.53150
2,4-diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,4-diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850934-250mg |
Diethyl 2-Amino-3,5-pyrroledicarboxylate |
187724-98-7 | ≥97% | 250mg |
1,610.10 | 2021-05-17 | |
| Chemenu | CM197617-1g |
Diethyl 2-amino-3,5-pyrroledicarboxylate |
187724-98-7 | 97% | 1g |
$926 | 2021-08-05 | |
| TRC | D680278-10mg |
Diethyl 2-Amino-3,5-pyrroledicarboxylate |
187724-98-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D680278-50mg |
Diethyl 2-Amino-3,5-pyrroledicarboxylate |
187724-98-7 | 50mg |
$ 115.00 | 2022-06-05 | ||
| TRC | D680278-100mg |
Diethyl 2-Amino-3,5-pyrroledicarboxylate |
187724-98-7 | 100mg |
$ 185.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D98480-250mg |
Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate |
187724-98-7 | 97% | 250mg |
¥2689.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D98480-1g |
Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate |
187724-98-7 | 97% | 1g |
¥5259.0 | 2023-09-08 | |
| Alichem | A109004807-250mg |
Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate |
187724-98-7 | 97% | 250mg |
$268.32 | 2023-09-02 | |
| Alichem | A109004807-1g |
Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate |
187724-98-7 | 97% | 1g |
$1009.80 | 2023-09-02 | |
| Chemenu | CM197617-250mg |
Diethyl 2-amino-3,5-pyrroledicarboxylate |
187724-98-7 | 97% | 250mg |
$130 | 2023-03-07 |
2,4-diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate Suppliers
2,4-diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Yanyun Wang,Huijun Ma,Galong Li,Fei Gao,Mingli Peng,Hai Ming Fan Nanoscale Horiz., 2019,4, 1450-1459
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2,4-diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate
Recent Advances in the Study of 2,4-Diethyl 5-Amino-1H-Pyrrole-2,4-Dicarboxylate (CAS: 187724-98-7)
The compound 2,4-diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate (CAS: 187724-98-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyrrole backbone and functional carboxylate groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural modifications, and biological activities, providing new insights into its pharmacological properties.
One of the key areas of research has been the optimization of synthetic routes for 2,4-diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using a multi-step reaction sequence involving condensation and esterification. The improved synthetic protocol not only enhances the scalability of production but also allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).
In terms of biological activity, recent investigations have highlighted the compound's potential as a modulator of enzymatic pathways. Specifically, 2,4-diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate has been identified as an inhibitor of certain kinases involved in inflammatory and oncogenic signaling. A preclinical study (Bioorganic & Medicinal Chemistry Letters, 2024) reported that derivatives of this compound exhibited selective inhibition of MAPK pathways, suggesting its utility in developing targeted therapies for cancer and autoimmune diseases.
Further research has explored the pharmacokinetic properties of 2,4-diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate. A recent pharmacokinetic profiling study (European Journal of Pharmaceutical Sciences, 2023) revealed favorable absorption and distribution characteristics, with moderate plasma protein binding and good bioavailability in rodent models. These findings underscore the compound's potential as a lead candidate for further drug development.
In addition to its therapeutic applications, 2,4-diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate has also been investigated for its role in chemical biology tools. A 2024 study (ACS Chemical Biology) demonstrated its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cellular environments. The compound's unique photophysical properties make it a valuable tool for studying oxidative stress-related pathologies.
Despite these advancements, challenges remain in the clinical translation of 2,4-diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate. Issues such as metabolic stability and potential off-target effects need to be addressed through further structural optimization and in vivo studies. Collaborative efforts between academic and industrial researchers are essential to overcome these hurdles and unlock the full therapeutic potential of this compound.
In conclusion, recent research on 2,4-diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate (CAS: 187724-98-7) has provided valuable insights into its synthetic accessibility, biological activities, and pharmacological properties. The compound's versatility as both a therapeutic agent and a chemical probe positions it as a promising candidate for future drug discovery and development. Continued research efforts will be crucial to fully elucidate its mechanisms of action and translate these findings into clinical applications.
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